N-(2-aminoethyl)-N-methylcyclohexanamine
Description
N-(2-Aminoethyl)-N-methylcyclohexanamine (CAS 14256-69-0) is a secondary amine with the molecular formula C₉H₂₀N₂ and a molar mass of 156.27 g/mol . Its structure comprises a cyclohexane ring attached to a methyl group and a 2-aminoethyl chain (SMILES: CN(CCN)C1CCCCC1; InChI: 1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3) . Predicted collision cross-section (CCS) values for its adducts range from 137.6 Ų ([M+H]⁺) to 146.7 Ų ([M+NH₄]⁺), suggesting moderate polarity and molecular compactness .
Structure
3D Structure
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNHTIBNDAHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14256-69-0 | |
| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
N-Methylcyclohexanamine (CAS 100-60-7)
- Structure: Lacks the 2-aminoethyl side chain, featuring only a methyl group attached to the cyclohexane-bound nitrogen.
- Properties : Lower molecular weight (113.2 g/mol) and simpler structure result in higher volatility and lower boiling point compared to the target compound .
- Synthesis: Synthesized via selective mono-N-methylation of cyclohexanamine using methanol over Ni catalysts, achieving high yields (e.g., 85% in optimized conditions) .
1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine (CAS 363626-93-1)
- Structure: Contains an additional ethyl group on the nitrogen and an aminomethyl substituent on the cyclohexane ring (C₁₀H₂₂N₂).
N-(2-Aminobenzyl)-N-methylcyclohexanamine (CAS 57365-08-9)
- Structure: Substitutes the 2-aminoethyl chain with a 2-aminobenzyl group.
- Applications : Identified as a pharmaceutical impurity (Impurity C(EP)) in APIs, highlighting the importance of structural purity in drug development .
N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0)
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Predicted CCS ([M+H]⁺, Ų) | LogP (Estimated) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 156.27 | 137.6 | ~1.8 | 2-Aminoethyl, Methyl |
| N-Methylcyclohexanamine | 113.2 | N/A | ~2.1 | Methyl |
| 1-(Aminomethyl)-N-ethyl... | 170.30 | N/A | ~2.5 | Ethyl, Aminomethyl |
| N-Cyclohexyl-N-methyl... | 195.36 | N/A | ~3.5 | Dual Cyclohexyl |
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